molecular formula C12H10N2O6S2 B14445495 Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate CAS No. 76151-73-0

Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate

Cat. No.: B14445495
CAS No.: 76151-73-0
M. Wt: 342.4 g/mol
InChI Key: MWLAGEPLYBMIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method for synthesizing benzothiazoles is the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

The sulfonyl group is often added via sulfonation reactions, where the benzothiazole derivative is treated with sulfonyl chlorides under basic conditions . Finally, the acetate moiety can be introduced through esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazoles.

    Ester Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfonyl groups, along with the benzothiazole core, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

76151-73-0

Molecular Formula

C12H10N2O6S2

Molecular Weight

342.4 g/mol

IUPAC Name

prop-2-enyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate

InChI

InChI=1S/C12H10N2O6S2/c1-2-5-20-11(15)7-22(18,19)12-13-9-4-3-8(14(16)17)6-10(9)21-12/h2-4,6H,1,5,7H2

InChI Key

MWLAGEPLYBMIBJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.